4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-methoxyphenyl)acrylate
Overview
Description
4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-methoxyphenyl)acrylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-methoxyphenyl)acrylate is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2), which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
Studies have shown that the compound has a cytotoxic effect on cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-methoxyphenyl)acrylate in lab experiments is its potency as an anti-tumor and anti-inflammatory agent. However, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, the compound is relatively new, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-(4-methoxyphenyl)acrylate. One area of interest is its potential use in combination with other drugs to enhance its anti-tumor and anti-inflammatory effects. Additionally, more research is needed to understand its mechanism of action and to identify potential targets for drug development. Finally, studies are needed to determine the safety and efficacy of the compound in animal models and humans.
Scientific Research Applications
The compound has been studied for its potential use as an anti-inflammatory and anti-tumor agent. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6S/c1-27-17-8-3-15(4-9-17)5-14-21(25)29-19-12-13-20-23(31-24(26)30-20)22(19)16-6-10-18(28-2)11-7-16/h3-14H,1-2H3/b14-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTKINJJEGOGTG-LHHJGKSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=C(C3=C(C=C2)OC(=O)S3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=C(C3=C(C=C2)OC(=O)S3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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